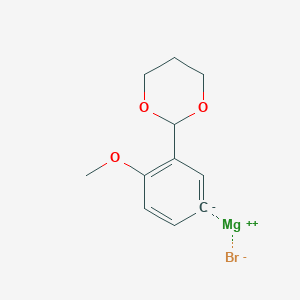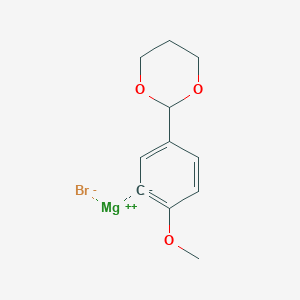
5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M in tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide, 0.25M in tetrahydrofuran” is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic chemistry for various reactions, including nucleophilic additions .
Chemical Reactions Analysis
Grignard reagents are known for their strong nucleophilic properties and can participate in a variety of reactions, including nucleophilic additions to carbonyl groups, formation of carbon-carbon bonds, and others .Aplicaciones Científicas De Investigación
Preparation of Functionalized Alkenylmagnesium Reagents
A study by Thibonnet et al. (2002) demonstrates a general method for preparing alkenylmagnesium derivatives bearing electron-withdrawing functions. This method, utilizing a bromine-magnesium exchange reaction in tetrahydrofuran (THF) at low temperatures, facilitates the preparation of 5-magnesiated-1,3-dioxin-4-one derivatives, which bear an alkoxy substituent adjacent to the carbon-magnesium bond. This highlights the utility of similar organomagnesium reagents in synthesizing α-functionalized alkenyl compounds, a category into which 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide may fall due to its structural characteristics (Thibonnet, Vu, Bérillon, & Knochel, 2002).
Reaction with Electrophiles
Vu et al. (2001) have shown that 5-magnesiated-1,3-dioxin-4-ones, prepared via iodine-magnesium exchange reactions, react with various electrophiles, including aldehydes and acid chlorides, in the presence of copper or palladium catalysts. This research underscores the versatility of organomagnesium reagents in coupling reactions, suggesting potential pathways for the synthesis of complex molecules from simpler organomagnesium intermediates such as 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide (Vu, Bérillon, & Knochel, 2001).
Nucleoside Analogues Synthesis
Kordian et al. (2006) describe the synthesis of nucleoside analogues from push-pull functionalized branched-chain pyranosides using ethynylmagnesium bromide in tetrahydrofuran. This study exemplifies the role of organomagnesium reagents in synthesizing biologically relevant molecules, suggesting similar applications for 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide in the creation of nucleoside analogues or other pharmaceutical compounds (Kordian, Feist, Kantlehner, Michalik, & Peseke, 2006).
Synthesis of Heterocyclic Compounds
Bacchi et al. (2005) report on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes leading to the formation of various heterocyclic compounds. This research indicates the potential for 5-(1,3-Dioxan-2-yl)-2-methoxyphenylmagnesium bromide to participate in complex cyclization reactions to synthesize novel heterocycles, showcasing the broad applicability of organomagnesium compounds in modern synthetic chemistry (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
magnesium;2-(4-methoxybenzene-5-id-1-yl)-1,3-dioxane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13O3.BrH.Mg/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11;;/h3-5,11H,2,7-8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRBOQOAMLKAGO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=C(C=C1)C2OCCCO2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrMgO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208855 |
Source


|
| Record name | Magnesium, bromo[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-32-1 |
Source


|
| Record name | Magnesium, bromo[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
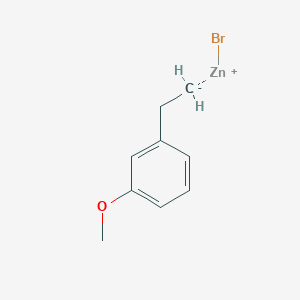
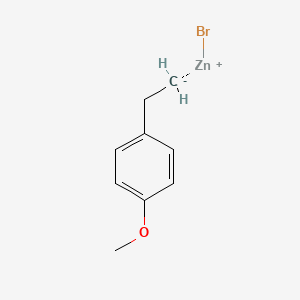
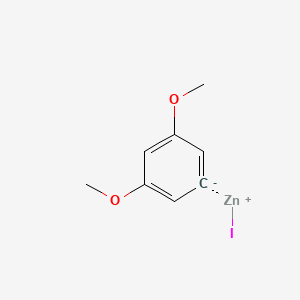

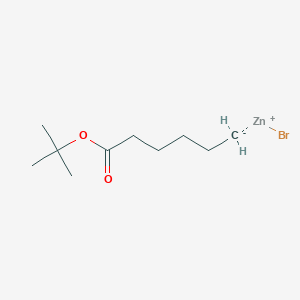

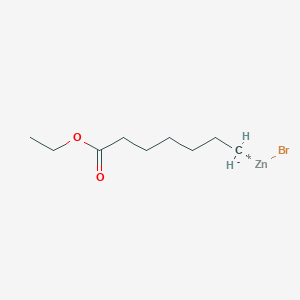


![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)

